N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1040691-00-6
VCID: VC2622198
InChI: InChI=1S/C30H31NO2/c1-3-11-25(12-4-1)15-10-21-32-29-18-9-17-28(23-29)31-24-27-16-7-8-19-30(27)33-22-20-26-13-5-2-6-14-26/h1-9,11-14,16-19,23,31H,10,15,20-22,24H2
SMILES: C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4
Molecular Formula: C30H31NO2
Molecular Weight: 437.6 g/mol

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline

CAS No.: 1040691-00-6

Cat. No.: VC2622198

Molecular Formula: C30H31NO2

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline - 1040691-00-6

Specification

CAS No. 1040691-00-6
Molecular Formula C30H31NO2
Molecular Weight 437.6 g/mol
IUPAC Name N-[[2-(2-phenylethoxy)phenyl]methyl]-3-(3-phenylpropoxy)aniline
Standard InChI InChI=1S/C30H31NO2/c1-3-11-25(12-4-1)15-10-21-32-29-18-9-17-28(23-29)31-24-27-16-7-8-19-30(27)33-22-20-26-13-5-2-6-14-26/h1-9,11-14,16-19,23,31H,10,15,20-22,24H2
Standard InChI Key SRFGJUXUZQFCDN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Identity

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline is a synthetic organic compound with significant structural complexity. It belongs to the class of aromatic amines due to its aniline moiety, which serves as a key functional group within the molecule. The compound is identified by its CAS registration number 1040691-00-6, which uniquely distinguishes it in chemical databases and literature. Its molecular structure contains multiple functional groups that contribute to its chemical behavior and potential applications.

The compound's molecular formula is C30H31NO2, indicating a composition of 30 carbon atoms, 31 hydrogen atoms, one nitrogen atom, and two oxygen atoms. This composition results in a molecular weight of approximately 437.6 g/mol, placing it in the medium weight range for organic compounds used in research applications. The structure features two phenyl rings connected by alkoxy chains to a central aniline structure, creating a molecule with both hydrophobic and hydrophilic regions.

For precise chemical identification, the compound can be represented using standardized notations. Its Standard InChI (International Chemical Identifier) is InChI=1S/C30H31NO2/c1-3-11-25(12-4-1)15-10-21-32-29-18-9-17-28(23-29)31-24-27-16-7-8-19-30(27)33-22-20-26-13-5-2-6-14-26/h1-9,1. The Simplified Molecular-Input Line-Entry System (SMILES) notation, C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCC3=CC=C(C=C3)OCCC4=CC=CC=C4, provides a text-based representation of the chemical structure that can be interpreted by chemical software.

Physical and Chemical Characteristics

The physical properties of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline are largely determined by its molecular structure. As a complex organic molecule with both aromatic and aliphatic portions, it likely presents as a solid at room temperature, which is typical for compounds in this weight range and with these structural features. The presence of the aniline group (NH) provides a site for hydrogen bonding, while the two ether linkages (C-O-C) contribute to weak polar interactions.

From a chemical perspective, the reactivity of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline is primarily determined by its functional groups. The aniline moiety can serve as a nucleophile in various chemical transformations, particularly at the nitrogen atom. The ether linkages, while relatively stable, can potentially undergo cleavage under strong acidic conditions or in the presence of certain nucleophiles.

Synthesis Methodologies

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for the successful synthesis of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline. Several key factors must be carefully controlled throughout the synthetic process:

  • Temperature: Reactions involving anilines often require moderate temperatures to prevent side reactions or decomposition. Williamson ether synthesis typically requires elevated temperatures (60-80°C), while reductive amination is usually performed at room temperature or under mild heating.

  • Solvent Selection: The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as DMF or acetonitrile are commonly used for Williamson ether synthesis, while alcohols (methanol, ethanol) are preferred for reductive amination steps.

  • Reaction Time: Sufficient time must be allowed for complete conversion of starting materials, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Catalyst Selection: For reductive amination, sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they operate under mild conditions and provide good selectivity.

  • Purification Techniques: Column chromatography is frequently employed for the purification of intermediates and the final product, using appropriate solvent systems to achieve good separation.

Chemical Reactivity

Functional Group Interactions

The reactivity profile of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline is largely determined by its functional groups and their interactions. Understanding these interactions is crucial for predicting the compound's behavior in various chemical environments and its potential applications in research contexts.

The primary reactive site in the molecule is the secondary amine (NH) group. As a nucleophile, this group can participate in various reactions, including:

  • Alkylation reactions with alkyl halides or tosylates

  • Acylation reactions with acid chlorides or anhydrides

  • Condensation reactions with aldehydes or ketones

  • Coordination with metal ions through the lone pair on nitrogen

The ether linkages (C-O-C) are relatively stable under neutral conditions but can undergo cleavage under strong acidic conditions. This susceptibility to acid-catalyzed hydrolysis is an important consideration when handling or storing the compound.

The aromatic rings in the structure can undergo typical electrophilic aromatic substitution reactions, although the electronic effects of the attached substituents will influence the regioselectivity and rate of such reactions. The presence of the amine group activates the aromatic ring for reaction at ortho and para positions, while the ether groups have a similar but less pronounced effect.

Applications in Scientific Research

Documented Research Applications

The compound's potential applications in proteomics research are suggested by its commercial availability, although detailed mechanisms of its interactions with biological systems would require empirical studies published in relevant scientific literature. The absence of extensive published research specifically focusing on this compound suggests it may be relatively new to the research community or used primarily as an intermediate in synthetic pathways rather than as a final product of interest.

It should be noted that compounds with similar structural features have been investigated for various biological activities, including:

  • Enzyme inhibition

  • Receptor binding

  • Ion channel modulation

  • Anti-inflammatory activity

  • Antimicrobial properties

A comprehensive evaluation of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline's biological activity would require systematic screening against relevant biological targets, followed by detailed mechanism-of-action studies for any identified activities.

Comparative Analysis

Structural Analogs

Several structural analogs of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline exist, with varying substitution patterns that can significantly influence their chemical properties and potential applications. A notable structural analog is N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline (CAS No.: 1040688-09-2), which shares the same molecular formula (C30H31NO2) and molecular weight (437.6 g/mol) but differs in the substitution pattern.

The key structural differences between these compounds include:

  • The position of the phenethyloxy group on the benzyl ring (2-position vs. 4-position)

  • The position of the phenylpropoxy group on the aniline ring (3-position vs. 2-position)

Another related compound mentioned in the literature is N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline, which appears to be identical to our target compound but may be referenced under slightly different naming conventions in various databases .

The table below compares key properties of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline with its structural analog:

PropertyN-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)anilineN-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline
CAS No.1040691-00-61040688-09-2
Molecular FormulaC30H31NO2C30H31NO2
Molecular Weight437.6 g/mol437.6 g/mol
StructurePhenethyloxy at 2-position, Phenylpropoxy at 3-positionPhenethyloxy at 4-position, Phenylpropoxy at 2-position
InChIKeySRFGJUXUZQFCDN-UHFFFAOYSA-NKWCKOYNONSQQPF-UHFFFAOYSA-N

Property and Activity Relationships

The structure-property relationships of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline and its analogs can provide valuable insights into their potential applications and activities. While specific empirical data on structure-activity relationships for these compounds is limited in the available literature, general principles of medicinal chemistry and chemical biology can guide predictions about their comparative properties.

The positioning of functional groups in these structural analogs can significantly influence:

These structure-property relationships suggest that despite their similar molecular formulas, N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline and its structural analogs may exhibit distinct biological activities and chemical behaviors. Systematic comparative studies would be valuable for elucidating these differences and identifying optimal structures for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator